CRT0273750
描述
Structure
2D Structure
3D Structure
属性
CAS 编号 |
1979939-16-6 |
|---|---|
分子式 |
C25H22ClF3N4O2 |
分子量 |
502.9 g/mol |
IUPAC 名称 |
N-[(1S)-1-(4-chlorophenyl)ethyl]-3-[3-[[4-(trifluoromethoxy)phenyl]methyl]imidazo[4,5-b]pyridin-2-yl]propanamide |
InChI |
InChI=1S/C25H22ClF3N4O2/c1-16(18-6-8-19(26)9-7-18)31-23(34)13-12-22-32-21-3-2-14-30-24(21)33(22)15-17-4-10-20(11-5-17)35-25(27,28)29/h2-11,14,16H,12-13,15H2,1H3,(H,31,34)/t16-/m0/s1 |
InChI 键 |
HXYXHSDYBDFOFO-INIZCTEOSA-N |
手性 SMILES |
C[C@@H](C1=CC=C(C=C1)Cl)NC(=O)CCC2=NC3=C(N2CC4=CC=C(C=C4)OC(F)(F)F)N=CC=C3 |
规范 SMILES |
CC(C1=CC=C(C=C1)Cl)NC(=O)CCC2=NC3=C(N2CC4=CC=C(C=C4)OC(F)(F)F)N=CC=C3 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
CRT0273750; CRT 0273750; CRT-0273750 |
产品来源 |
United States |
Discovery and Preclinical Development of Crt0273750
High-Throughput Screening Initiatives for Autotaxin Inhibitors
The identification of novel ATX inhibitors has often involved high-throughput screening (HTS) of large chemical libraries. These initiatives aim to discover small molecules that can effectively block the enzymatic activity of ATX. Various substrates have been employed in HTS assays to measure ATX activity, including the synthetic LPC-like substrate fluorogenic substrate 3 (FS-3) and p-nitrophenyl thymidine (B127349) 5′-monophosphate (pNP-TMP). mdpi.comnih.govnih.govnih.govnih.govresearchgate.netmdpi.comresearchgate.net For instance, HTS campaigns using FS-3 as a substrate have successfully identified diverse sets of small-molecule inhibitors targeting ATX. nih.govnih.govresearchgate.net Screening of extensive compound collections, such as a collection of 87,865 compounds, has led to the identification of promising hits with inhibitory activity against ATX. nih.govmdpi.com These initial screening efforts provide starting points for further chemical optimization and characterization.
Chemical Optimization and Structure-Activity Relationship (SAR) Studies leading to CRT0273750
Following the identification of initial hits from HTS, extensive chemical optimization and Structure-Activity Relationship (SAR) studies are undertaken to improve the potency, selectivity, and pharmacokinetic properties of the lead compounds. The discovery of this compound originated from a novel series of ATX inhibitors based on the imidazopyridine scaffold. researchgate.netnih.gov SAR analysis and optimization of different parts of the chemical structure, such as the benzene (B151609) ring, linker, and the pyrimidine (B1678525) pyridine (B92270) core, were crucial in the development of highly potent compounds. mdpi.com These systematic modifications and evaluations of structural variations allowed researchers to understand the relationship between chemical structure and inhibitory activity, guiding the design of more effective inhibitors.
Characterization of this compound as a Potent Autotaxin Inhibitor
This compound has been characterized as a potent and selective inhibitor of autotaxin activity. nih.govprobechem.com In biochemical assays, this compound demonstrates high potency with an IC50 value of 1 nM against ATX. nih.govmdpi.comprobechem.com Its inhibitory activity has also been evaluated in more physiologically relevant settings, such as human plasma, where it shows an IC50 of 14 nM in a choline (B1196258) release assay. mdpi.comnih.govmdpi.commedchemexpress.com
Detailed research findings, including structural studies, have shed light on the binding mode of this compound to ATX. X-ray crystallography studies of ATX in complex with this compound have revealed an unexpected binding mode. medkoo.comrcsb.orgbiochempartner.com Unlike some other inhibitors that interact with the active site zinc ions, this compound occupies the hydrophobic LPC pocket extending from the active site and also the base of the LPA exit channel. mdpi.commedkoo.comrcsb.orgresearchgate.netbiochempartner.com This unique binding mode classifies it as a mixed type II/type IV inhibitor. researchgate.netnih.gov The crystal structure indicates that this compound binds approximately 5 Å away from the active site, establishing a hydrogen bond with Lys247 and engaging in hydrophobic interactions with residues such as Leu213, Phe248, Trp254, Phe273, Phe274, and Trp275. mdpi.com
The potent inhibition of ATX by this compound leads to a reduction in the production of LPA. Studies have shown that this compound effectively modulates LPA levels in plasma. medkoo.comrcsb.orguel.ac.uknih.govmedchemexpress.combiochempartner.com For example, in human plasma, this compound demonstrated an average IC50 of 36 nM across various LPA species tested after a 2-hour incubation. nih.gov
The in vitro potency and the characterization of its binding mode highlight this compound as a promising ATX inhibitor with potential therapeutic applications.
Summary of In Vitro Potency Data for this compound
| Assay Type | IC50 Value | Reference |
| Biochemical Assay | 1 nM | nih.govmdpi.comprobechem.com |
| Human Plasma Assay | 14 nM | mdpi.comnih.govmdpi.commedchemexpress.com |
| Human Plasma (Average) | 36 nM | nih.gov |
Molecular Mechanisms of Autotaxin Inhibition by Crt0273750
Detailed Analysis of CRT0273750 Binding Mode to Autotaxin
The binding of this compound to autotaxin is characterized by a distinctive mode of action that sets it apart from many other inhibitors of this enzyme. uel.ac.uknih.gov
Absence of Interaction with Catalytic Zinc Ions
A key feature of this compound's binding mechanism is its lack of direct interaction with the two zinc ions located in the catalytic active site of autotaxin. uel.ac.uknih.govrcsb.orgbiochempartner.combiochempartner.com This is a significant distinction from Type I inhibitors, which typically chelate these metal ions to achieve their inhibitory effect. biomedres.usbiomedres.us By avoiding the zinc ions, this compound may offer a higher degree of selectivity and potentially a better safety profile. nih.gov The crystal structure of the ATX-CRT0273750 complex confirms that the compound binds approximately 5 Å away from the active site. researchgate.net
Occupation of the Hydrophobic Lysophosphatidylcholine (B164491) (LPC) Pocket
This compound effectively occupies the hydrophobic pocket within the autotaxin structure. researchgate.netuel.ac.uknih.gov This pocket is the natural binding site for the substrate lysophosphatidylcholine (LPC). researchgate.netnih.gov By lodging itself within this hydrophobic pocket, this compound competitively hinders the binding of LPC, thereby preventing its conversion to lysophosphatidic acid (LPA). nih.gov This occupation of the substrate-binding site is a crucial component of its inhibitory action. probechem.com
Structural Insights from X-ray Crystallography of ATX-CRT0273750 Complex
X-ray crystallography has been instrumental in elucidating the precise binding mode of this compound to autotaxin. uel.ac.uknih.govrcsb.org The high-resolution crystal structure of the murine autotaxin in complex with this compound (PDB ID: 5LIA) provides a detailed atomic-level view of the interactions. rcsb.org
Identification of Key Interacting Residues (e.g., Lys247, Leu213, Phe248, Trp254, Phe273, Phe274, Trp275)
Molecular docking and crystallographic studies have identified several key amino acid residues within autotaxin that form crucial interactions with this compound. mdpi.com These interactions, which are primarily hydrophobic in nature, stabilize the binding of the inhibitor.
| Interacting Residue | Interaction Type |
| Leu213 | Hydrophobic |
| Phe248 | Hydrophobic |
| Trp254 | Hydrophobic |
| Phe273 | Hydrophobic |
| Phe274 | Hydrophobic |
| Trp275 | Hydrophobic |
| Data derived from molecular docking results. mdpi.com |
These residues line the hydrophobic pocket and the entrance to the exit tunnel, creating a complementary surface for the binding of this compound.
Classification within Autotaxin Inhibitor Binding Modes (e.g., Type II/IV)
Autotaxin inhibitors are generally classified into four types based on their binding modes. biomedres.usnih.govmdpi.com this compound is primarily classified as a Type II inhibitor . biomedres.usbiomedres.usmdpi.com Type II inhibitors are characterized by their occupation of the hydrophobic pocket without interacting with the catalytic zinc ions. biomedres.usnih.gov They often exhibit plasticity, allowing them to fit into the bottleneck between the hydrophobic channel and the catalytic site. biomedres.usbiomedres.us
More recently, due to its dual engagement with both the LPC binding pocket and the LPA exit channel, this compound (IOA-289) has also been described as a mixed Type II/IV inhibitor . researchgate.netnih.gov This classification highlights its comprehensive mechanism of blocking both substrate binding and product release. nih.gov
Cellular and Preclinical Biological Effects of Crt0273750
In Vitro Pharmacological Characterization in Cell-Based Assays
The in vitro effects of CRT0273750 have been extensively studied in various cell-based assays to characterize its pharmacological activity and elucidate its mechanism of action.
Inhibition of Lysophosphatidylcholine (B164491) (LPC) Hydrolysis
This compound demonstrates high potency in inhibiting the enzymatic activity of autotaxin. medchemexpress.com Autotaxin catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA). aacrjournals.orgaacrjournals.org this compound effectively blocks this conversion.
In biochemical assays, this compound exhibits a half-maximal inhibitory concentration (IC50) of 0.01 µM. medchemexpress.com Furthermore, in a plasma choline (B1196258) release assay, which measures the by-product of LPC hydrolysis, this compound shows an IC50 of 14 nM (0.014 µM). medchemexpress.comcaymanchem.comuu.nl This potent inhibition of LPC hydrolysis underscores the compound's direct action on the autotaxin enzyme.
Table 1: In Vitro Potency of this compound in Inhibiting LPC Hydrolysis
| Assay Type | IC50 Value | Reference |
|---|---|---|
| Biochemical Assay | 0.01 µM | medchemexpress.com |
| Plasma Choline Release Assay | 14 nM | medchemexpress.comcaymanchem.comuu.nl |
Modulation of Lysophosphatidic Acid (LPA) Levels in Biological Samples
As a direct consequence of its inhibitory effect on autotaxin, this compound effectively modulates the levels of lysophosphatidic acid (LPA) in biological samples. medchemexpress.comaacrjournals.org By preventing the hydrolysis of LPC, the compound leads to a reduction in LPA production.
Studies have shown that treatment with this compound leads to a dose-dependent reduction of circulating LPA species, including LPA C18:2. nih.gov In human plasma incubated with this compound, the compound demonstrated an average IC50 of 36 nM for the reduction of various LPA species (LPA C16:0, LPA C18:1, LPA C18:2, and LPA C20:4). nih.gov This ability to lower LPA levels is a key aspect of its mechanism of action and therapeutic potential. aacrjournals.org
Effects on Cellular Migration and Proliferation
The autotaxin-LPA signaling axis is known to promote several aspects of tumorigenesis, including cell proliferation and migration. aacrjournals.orgaacrjournals.org this compound, by inhibiting this pathway, has been shown to impact these cellular processes.
In a migration assay using 4T1 breast cancer cells, this compound demonstrated an EC50 of 0.025 µM for the inhibition of cell migration. medchemexpress.com This indicates that the compound can effectively hinder the movement of cancer cells in vitro. The binding of LPA to its G protein-coupled receptors (LPA1–6) initiates a cascade of cellular responses that include survival, migration, and proliferation. nih.gov By reducing LPA levels, this compound can disrupt these pro-tumorigenic signals.
Influence on Cancer-Associated Fibroblast (CAF) Biology
Cancer-associated fibroblasts (CAFs) are a major component of the tumor microenvironment and play a crucial role in cancer progression. mdpi.commdpi.com The ATX-LPA axis is increasingly recognized for its role in the interplay between cancer cells and CAFs. aacrjournals.org
Research indicates that CAFs are a significant source of autotaxin in the tumor microenvironment of pancreatic ductal adenocarcinoma (PDAC). aacrjournals.org Inhibition of transforming growth factor-beta (TGFβ) signaling can lead to an inflammatory CAF phenotype that secretes high levels of autotaxin. patsnap.com This secreted autotaxin, in turn, can increase LPA-NFκB signaling in tumor cells, contributing to treatment resistance. patsnap.com By inhibiting autotaxin, this compound can potentially disrupt this pro-tumorigenic signaling loop between CAFs and cancer cells. patsnap.com Interestingly, while inhibiting ATX function, one study observed a paradoxical increase in extracellular LPA levels, suggesting a more complex role for ATX in CAF biology beyond its enzymatic activity, potentially involving an LPA chaperone function. aacrjournals.org
Modulation of Fibrosis-Related Biomarkers in Cellular Models
The ATX-LPA pathway is also heavily implicated in fibrotic processes. mdpi.com this compound, now known as IOA-289, has been shown to modulate biomarkers of fibrosis in vitro. nih.gov
In phenotypic screening panels that model fibrotic tissues by co-culturing stimulated human primary cells, IOA-289 demonstrated significant effects. nih.gov At a concentration of 6 µM, the compound decreased the activity of inflammation-related markers such as soluble interleukin 8 (sIL-8), soluble interleukin 6 (sIL-6), and monocyte chemoattractant protein 1 (MCP-1). nih.gov Furthermore, it reduced the levels of the myofibroblast activation-related marker α-smooth muscle actin (αSMA) and the fibrosis-related matrix component collagen III. nih.gov These findings highlight the anti-fibrotic potential of this compound.
Table 2: Effect of IOA-289 (this compound) on Fibrosis Biomarkers In Vitro
| Biomarker Category | Biomarker | Effect | Reference |
|---|---|---|---|
| Inflammation | sIL-8, sIL-6, MCP-1 | Decreased Activity | nih.gov |
| Myofibroblast Activation | α-SMA | Decreased Activity | nih.gov |
| Fibrosis-Related Matrix | Collagen III | Decreased Activity | nih.gov |
In Vivo Mechanistic Investigations in Non-Human Organismal Models
Preclinical studies in non-human organismal models have provided further insights into the in vivo mechanisms of this compound. These studies have largely focused on its impact on tumor growth and fibrosis.
In an MDA-MB-231 mouse xenograft model of breast cancer, this compound was shown to decrease plasma levels of the ATX hydrolysis product, lysophosphatidic acid. caymanchem.com This confirms the compound's ability to inhibit ATX activity in a living organism.
Assessment of LPA Level Reduction in Mouse Models
The in vivo efficacy of this compound in reducing lysophosphatidic acid (LPA) levels has been demonstrated in mouse models. Oral administration of this compound to male CD1 mice resulted in a dose-dependent decrease in circulating LPA levels. nih.gov Specifically, a clear correlation was observed between the plasma concentration of this compound and the reduction of LPA C18:2. nih.gov The effective dose required to reduce LPA C18:2 by 50% (ED50) at one hour after administration was approximately 3 mg/kg, highlighting the potent in vivo activity of the compound. nih.gov This demonstrates successful target engagement and a pharmacodynamic effect of the inhibitor in a living organism.
Below is a data table summarizing the in vivo pharmacodynamic activity of this compound in male CD1 mice.
Impact on Tumor Growth and Metastasis in Murine Models
This compound has shown significant anti-tumor and anti-metastatic effects in various preclinical mouse models of cancer. nih.gov The inhibition of the ATX-LPA pathway by this compound has been identified as a promising strategy for cancer treatment, given the pathway's role in tumor growth, metastasis, and the interaction between the tumor and its microenvironment. nih.gov
The efficacy of this compound has been evaluated in immunocompetent orthotopic mouse models, which closely mimic human cancer by allowing for the study of tumor development in the correct anatomical location and in the presence of a functional immune system. uv.escrownbio.com
In a 4T1 orthotopic mouse model of breast cancer, treatment with this compound resulted in a statistically significant reduction in tumor growth. nih.gov Furthermore, in an E0771 orthotopic mouse model of breast cancer, this compound not only inhibited tumor growth but also led to the complete eradication of tumors in some of the treated mice. nih.gov These findings underscore the potent anti-tumor activity of this compound as a monotherapy. nih.gov The use of immunocompetent models is crucial as they allow for the investigation of the interplay between the drug, the tumor, and the host immune system. uv.esnih.gov
This compound has demonstrated synergistic effects when combined with standard chemotherapeutic agents. patsnap.com In the context of pancreatic ductal adenocarcinoma (PDAC), a disease often characterized by resistance to chemotherapy, this compound has been shown to overcome resistance to gemcitabine. patsnap.com
Research has revealed that inhibiting the TGFβ signaling pathway can lead to an adaptive resistance mechanism mediated by autotaxin. patsnap.com Specifically, blocking TGFβ signaling causes cancer-associated fibroblasts (CAFs) to adopt an inflammatory phenotype, leading to increased secretion of autotaxin. patsnap.com This, in turn, enhances LPA-NFκB signaling in tumor cells, driving treatment resistance. patsnap.com By inhibiting autotaxin, this compound can suppress this resistance mechanism. patsnap.com In immunocompetent orthotopic murine models of PDAC, this compound acted synergistically with the TGFβ receptor inhibitor galunisertib (B1674415) to restore sensitivity to gemcitabine. patsnap.com This suggests that combining this compound with chemotherapy could be a valuable therapeutic strategy.
The tumor microenvironment (TME) plays a critical role in cancer progression and response to therapy. frontiersin.org The ATX-LPA signaling axis is known to influence the TME by affecting stromal cells and immune cells. nih.gov
This compound has been shown to modulate the TME in several ways. By inhibiting ATX, it can disrupt the inflammatory crosstalk between cancer cells and stromal cells. nih.gov For instance, in breast cancer, adipose tissue produces ATX, and its inhibition has been shown to delay tumor growth. nih.gov Furthermore, LPA has been shown to inhibit T-cell activation and act as a chemorepellent for T-cell migration. nih.govfaseb.org Intratumoral ATX can function as a T-cell repellent, and therefore, inhibiting ATX with this compound may enhance anti-tumor immunity by promoting the infiltration of cytotoxic CD8+ T cells into the tumor. nih.govfaseb.org In the 4T1 tumor model, an increase in infiltrating CD8+ T cells was observed following treatment with this compound. nih.gov This modulation of the immune landscape within the tumor highlights the potential of this compound in cancer immunotherapy, possibly in combination with checkpoint inhibitors. nih.gov
Effects on Fibrotic Disease Models (e.g., Lung Fibrosis)
The involvement of the ATX-LPA pathway in fibrotic processes has made it an attractive target for anti-fibrotic therapies. mdpi.comacs.org this compound has demonstrated efficacy in a preclinical model of lung fibrosis. nih.gov
In the bleomycin-induced pulmonary fibrosis model in C57BL/6 mice, prophylactic treatment with this compound was shown to be effective. nih.gov This model is a well-established system for studying lung fibrosis where ATX inhibition has previously shown therapeutic benefit. nih.gov Treatment with this compound led to a slowing of the progression of lung fibrosis, as determined by histopathological evaluation of lung tissue. nih.gov This anti-fibrotic effect provides a strong rationale for the clinical development of this compound for treating fibrotic diseases like idiopathic pulmonary fibrosis (IPF). nih.gov
Investigation of Target Engagement in Vivo
Confirming that a drug interacts with its intended molecular target within a living organism is a critical step in drug development. reactionbiology.compelagobio.com This process, known as target engagement, provides evidence that the drug is reaching its site of action and exerting its mechanism at clinically relevant concentrations. pelagobio.com
For this compound, in vivo target engagement has been demonstrated through the measurement of a pharmacodynamic biomarker. nih.gov As detailed in section 4.2.1, the oral administration of this compound in mice led to a dose-dependent reduction in circulating levels of LPA. nih.gov This reduction in the product of the enzymatic reaction catalyzed by autotaxin serves as direct evidence that this compound is binding to and inhibiting its target, ATX, in vivo. nih.gov Establishing this link between drug exposure and target modulation is fundamental for guiding dose selection in subsequent clinical trials. michaeljfox.org
Analysis of Downstream Signaling Pathways
The compound this compound, an inhibitor of the enzyme autotaxin (ATX), exerts its biological effects by modulating the autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis. researchgate.netmedchemexpress.comaacrjournals.org This pathway is integral to a multitude of cellular functions, and its disruption by this compound leads to significant alterations in downstream signaling cascades, including the modulation of specific receptors and mediators. aacrjournals.orgaacrjournals.orgresearchgate.net
Lysophosphatidic Acid Receptor (LPAR) Modulation
This compound functions as an inhibitor of autotaxin (ATX), the primary enzyme responsible for producing the bioactive lipid mediator, lysophosphatidic acid (LPA), in the bloodstream. aacrjournals.orgaacrjournals.orgacs.org LPA mediates its diverse biological effects by activating a family of six G protein-coupled receptors (GPCRs), designated LPAR1 through LPAR6. aacrjournals.orgaacrjournals.orgresearchgate.net The activation of these receptors initiates signaling cascades that regulate fundamental cellular processes such as proliferation, migration, survival, and inflammation. researchgate.netnih.govscbt.com
By inhibiting ATX, this compound effectively reduces the generation of LPA, thereby modulating the activation of its cognate receptors. medchemexpress.comacs.org This is particularly relevant in pathological contexts like cancer, where the ATX-LPA-LPAR axis is often exploited by tumor cells to promote survival and metastasis. researchgate.net For instance, in pancreatic ductal adenocarcinoma (PDAC), cancer-associated fibroblasts (CAFs) are a major source of ATX. aacrjournals.orgaacrjournals.org Pharmacological inhibition of ATX in CAFs with this compound (also known as IOA-289) was shown to decrease the secretion of downstream signaling molecules by modulating the LPA/LPAR signaling pathway. aacrjournals.org
Research has also highlighted the specificity of LPAR engagement in different cellular contexts. In melanoma, ATX secreted by tumor cells repels CD8+ T cells, a process mediated predominantly through the Gα12/13-coupled LPAR6. researchgate.net Inhibition of ATX by IOA-289 (this compound) was found to restore the migration of these T cells. aacrjournals.org Furthermore, in non-small cell lung cancer models, ATX has been shown to suppress cytotoxic T cells via LPAR5. aacrjournals.org The downstream signaling from LPAR activation is complex, involving pathways such as PI3K, AKT, ERK, and RhoA, which are dependent on the specific LPAR subtype and the cellular environment. nih.govbiorxiv.org
| LPA Receptor | Coupling | Associated Downstream Pathway/Function | Reference |
|---|---|---|---|
| LPAR1-3 | EDG family | Activation leads to Gαi- and Gα12/13-driven cascades via PI3K and RhoA activation, respectively. | nih.govbiorxiv.org |
| LPAR4-6 | P2Y family | ATX-bound LPA appears to signal preferentially through this family of receptors. | biorxiv.org |
| LPAR5 | G protein-coupled | Implicated in the ATX-mediated suppression of cytotoxic T cells in non-small cell lung cancer. | aacrjournals.orgontosight.ai |
| LPAR6 | Gα12/13-coupled | Mediates T-cell repulsion by ATX secreted from melanoma cells. | researchgate.net |
Regulation of Specific Mediators (e.g., CTGF, NFκB)
The inhibitory action of this compound on the ATX-LPA axis results in the regulation of key downstream effector molecules, notably Connective Tissue Growth Factor (CTGF) and Nuclear Factor-kappa B (NFκB).
In studies involving PDAC cancer-associated fibroblasts (CAFs), this compound was instrumental in identifying CTGF (also known as CCN2) as a downstream mediator of ATX signaling. aacrjournals.orgaacrjournals.org Pharmacological inhibition of ATX with this compound, as well as genetic ablation of the enzyme, led to a significant reduction in CTGF secretion from these cells. aacrjournals.orgaacrjournals.org This effect was determined to be a direct consequence of modulating the LPA/LPAR signaling pathway. aacrjournals.org CTGF itself is a critical factor in fibrotic processes and tumor progression, and its expression is known to be regulated by complex signaling networks that include NFκB. revistanefrologia.comclinmedjournals.org
Further research has established a direct link between the ATX-LPA axis and NFκB activation. In PDAC cells, paracrine signaling from ATX was found to enhance LPA-NFκB signaling, which in turn promoted resistance to treatment. researchgate.net The use of the ATX inhibitor IOA-289 (this compound) successfully suppressed this NFκB activation. researchgate.net The promoter region of the CTGF gene contains a highly conserved NF-κB binding site, providing a mechanistic link for how ATX-LPA signaling can ultimately control CTGF expression through NFκB. revistanefrologia.comclinmedjournals.orgnih.gov
| Mediator | Effect of this compound/IOA-289 | Mechanism | Cellular Context | Reference |
|---|---|---|---|---|
| CTGF | Reduced Secretion | Inhibition of ATX leads to modulation of LPA/LPAR signaling, which controls CTGF expression. | Pancreatic Cancer-Associated Fibroblasts (CAFs) | aacrjournals.orgaacrjournals.org |
| NFκB | Suppressed Activation | Inhibition of ATX blocks the LPA-NFκB signaling pathway. | Pancreatic Ductal Adenocarcinoma (PDAC) Cells | researchgate.net |
Role of ATX as an LPA Chaperone Beyond Enzymatic Activity
Emerging evidence reveals that autotaxin possesses a dual functionality, acting not only as an LPA-producing enzyme but also as an LPA chaperone. aacrjournals.orgaacrjournals.orgbiorxiv.org In its chaperone capacity, ATX can bind and transport LPA, facilitating its presentation to LPARs and thereby activating downstream signaling independent of its enzymatic activity. aacrjournals.org
This non-catalytic function is critical for understanding the full effect of inhibitors like this compound. A key study demonstrated that the inhibition of ATX in PDAC CAFs with this compound resulted in reduced CTGF secretion, an expected outcome of blocking LPA signaling. aacrjournals.orgaacrjournals.org However, this occurred despite a paradoxical increase in the extracellular levels of LPA. aacrjournals.orgaacrjournals.org This finding strongly suggests that this compound was disrupting the ability of ATX to chaperone or "channel" the existing LPA to its receptors, thereby inhibiting downstream signaling even when the ligand was abundant. researchgate.netaacrjournals.org In this specific cellular system, the chaperone function of ATX appeared to be more critical than its enzymatic function. aacrjournals.org
The structural binding mode of this compound supports its ability to interfere with this chaperone role. It is classified as a mixed type II/IV inhibitor, binding to the hydrophobic lipid-binding pocket and the entrance to the allosteric tunnel of ATX, rather than the catalytic active site. researchgate.netmdpi.comnih.gov This binding position is thought to physically block the chaperone function that relies on the tunnel and pocket to protect and deliver LPA to its receptors. aacrjournals.orgbiorxiv.org This chaperone activity is not limited to the tunnel; it also involves the orthosteric (LPC/LPA binding) pocket, making inhibitors like this compound particularly effective at disrupting this non-enzymatic role. aacrjournals.org
Advanced Methodologies and Research Applications
Computational Approaches in the Study of CRT0273750
Computational methods provide powerful in silico tools to predict and analyze the molecular interactions between a drug candidate and its target protein. These approaches were crucial in understanding how this compound effectively inhibits Autotaxin.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking simulations have been used to model its interaction with the active site of Autotaxin. nih.gov Studies revealed that this compound, also identified as compound 59 in certain analyses, binds deep within the hydrophobic pocket of the enzyme. mdpi.com This binding is stabilized by a series of non-covalent interactions with specific amino acid residues. mdpi.com
Molecular dynamics (MD) simulations are then employed to assess the stability and dynamics of the ligand-receptor complex over time. nih.gov By simulating the movements of every atom in the system, MD can confirm the stability of the binding pose predicted by docking and provide insights into the flexibility of both the inhibitor and the protein. dntb.gov.ua This dual approach of docking followed by dynamics simulation provides a detailed, atomic-level understanding of the inhibitory mechanism. nih.gov
| Interacting Residue | Interaction Type |
| Leu213 | Hydrophobic |
| Phe248 | Hydrophobic |
| Trp254 | Hydrophobic |
| Phe273/274 | Hydrophobic |
| Trp275 | Hydrophobic |
Table 1: Key molecular docking interactions identified between this compound and the Autotaxin hydrophobic pocket. mdpi.com
Structure-based drug design utilizes the three-dimensional structural information of a biological target to design and optimize inhibitors. The development of potent Autotaxin inhibitors, including this compound, was significantly accelerated by the elucidation of the crystal structure of ATX. mdpi.comnih.gov This structural knowledge revealed key features of the enzyme, such as a deep hydrophobic pocket and a catalytic site, which became prime targets for inhibitor design. acs.org
This compound is classified as a type II inhibitor, which is a direct outcome of structure-based design principles. researchgate.net Unlike type I inhibitors that chelate the zinc ions in the active site, type II inhibitors like this compound function by competing with the substrate for binding within the hydrophobic pocket, without needing a "warhead" to target the active site directly. acs.orgresearchgate.net This design strategy focuses on optimizing interactions within this pocket to achieve high potency and selectivity. nih.gov
High-Throughput and Biochemical Assay Development
High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of chemical compounds for a specific biological activity. nih.govassay.works The identification of initial "hit" compounds that eventually led to the development of this compound relies on robust biochemical assays tailored for HTS. patsnap.com
These assays are designed to measure the enzymatic activity of Autotaxin, which hydrolyzes lysophosphatidylcholine (B164491) (LPC) to produce lysophosphatidic acid (LPA). nih.gov Common assay formats involve:
Enzyme Activity Assays: These measure the rate of product (LPA) formation or substrate (LPC) consumption. The results are often detected using fluorescence or absorbance, making them suitable for automation and miniaturization in 96-, 384-, or 1536-well plate formats. patsnap.comeddc.sg
Binding Assays: These directly measure the ability of a compound to bind to Autotaxin. patsnap.com
The potency of inhibitors like this compound is quantified using these assays to determine the half-maximal inhibitory concentration (IC50). For this compound, an IC50 value of 1/14 nM was determined using an LPC/plasma assay, indicating its high potency as an ATX inhibitor. mdpi.com
'Omics' Technologies for Comprehensive Biological Profiling
'Omics' technologies provide a global view of the molecular changes within a biological system in response to a stimulus, such as treatment with an inhibitor.
Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. By inhibiting ATX, this compound reduces the production of LPA, a potent signaling molecule that acts through a family of G protein-coupled receptors known as LPA receptors (LPARs). mdpi.comnih.gov
A key application of transcriptomics in the study of this compound is to analyze changes in gene expression downstream of LPAR signaling. This can reveal the broader cellular pathways affected by ATX inhibition. For instance, studies have shown that the expression profile of LPARs can vary significantly between different cell and tissue types and can be altered in disease states like cancer. mdpi.combiorxiv.org Analyzing the transcriptome after treatment with this compound could identify changes in the expression of LPARs themselves (e.g., LPAR1, LPAR2, etc.) and other genes involved in cell proliferation, migration, and fibrosis, which are key processes regulated by the ATX-LPA axis. nih.govnih.gov
Proteomics focuses on the large-scale study of proteins, while metabolomics is the scientific study of the set of metabolites present within an organism, cell, or tissue. A direct and powerful way to assess the efficacy of this compound in a biological system is through metabolomics, specifically by quantifying the levels of various LPA species.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique used for the quantification of lipids. nih.gov This method allows researchers to measure the concentration of multiple LPA species, which differ in their fatty acid chain length and saturation. nih.govmdpi.com By measuring the reduction in LPA levels in plasma or tissues following administration of this compound, researchers can directly confirm the inhibitor's in vivo target engagement and biochemical efficacy. nih.gov Proteomic approaches could further be used to investigate changes in protein expression or phosphorylation events downstream of the LPA signaling cascade.
| LPA Species | Common Name |
| 16:0 LPA | Palmitoyl-LPA |
| 18:0 LPA | Stearoyl-LPA |
| 18:1 LPA | Oleoyl-LPA |
| 18:2 LPA | Linoleoyl-LPA |
| 20:4 LPA | Arachidonoyl-LPA |
| 22:6 LPA | Docosahexaenoyl-LPA |
Table 2: A selection of common lysophosphatidic acid (LPA) species that can be accurately quantified in biological samples using LC-MS/MS to determine the effect of ATX inhibition. nih.gov
Comparative Analysis and Future Research Directions
Comparison of CRT0273750 with Other Autotaxin Inhibitors
This compound, also known as IOA-289, is a potent and selective inhibitor of autotaxin (ATX) with a reported IC50 of 1 nM. nih.gov It belongs to a growing class of molecules designed to target the ATX-lysophosphatidic acid (LPA) signaling axis, which is implicated in a variety of pathological processes, including fibrosis and cancer. researchgate.netuu.nlnih.gov The inhibitors of ATX can be classified based on their distinct modes of binding to the enzyme. biomedres.us
This compound is categorized as a Type II inhibitor. biomedres.us This class of inhibitors occupies the hydrophobic pocket of the ATX enzyme and the bottleneck area between the hydrophobic channel and the catalytic site, but does not fully occupy either. biomedres.us Structural studies confirm that this compound binds to the hydrophobic pocket and the boundaries of the ATX tunnel, approximately 5 Å away from the active site. researchgate.net
In comparison, other notable ATX inhibitors exhibit different binding mechanisms and potencies.
PF-8380 is a well-characterized Type I inhibitor, meaning it mimics the binding of the natural substrate, lysophosphatidylcholine (B164491) (LPC), by occupying the catalytic site and the hydrophobic pocket. biomedres.us It is a potent inhibitor with an IC50 of 2.8 nM in enzyme assays and 101 nM in human whole blood.
Ziritaxestat (GLPG1690) was a promising inhibitor that reached late-stage clinical trials for idiopathic pulmonary fibrosis (IPF). hra.nhs.uknih.govglpg.com It is classified as a Type IV inhibitor, which is distinct in that it occupies both the hydrophobic pocket and the hydrophobic channel, thereby obstructing substrate binding without interacting with the zinc ions in the catalytic site. biomedres.us Despite promising phase 2 results, its development was discontinued (B1498344) after phase 3 trials did not show a favorable benefit-risk profile. glpg.comclinicalleader.compulmonaryfibrosisnews.com
PAT-048 and related compounds are examples of Type III inhibitors. biomedres.us These molecules bind within the hydrophobic channel, leaving both the hydrophobic pocket and the catalytic site unoccupied. biomedres.us
The diverse binding modes of these inhibitors may influence their specificity and biological effects, making comparative studies essential for understanding their therapeutic potential. researchgate.net
Table 1: Comparison of Select Autotaxin Inhibitors
| Compound | Alias | IC50 | Binding Mode Classification | Key Research Areas |
|---|---|---|---|---|
| This compound | IOA-289 | 1 nM | Type II biomedres.us | Solid Tumors, Fibrosis nih.gov |
| Ziritaxestat | GLPG1690 | N/A | Type IV biomedres.us | Idiopathic Pulmonary Fibrosis (IPF) pulmonaryfibrosisnews.comnih.gov |
| PF-8380 | N/A | 2.8 nM | Type I biomedres.us | Chemical Probe, Vascular Remodeling mdpi.comnih.gov |
| PAT-048 | N/A | N/A | Type III biomedres.us | N/A |
Elucidation of Adaptive Resistance Mechanisms to ATX Inhibition
A significant area of cancer research is understanding how tumors develop resistance to therapies. Recent studies have uncovered a stromal mechanism of adaptive resistance where the ATX-LPA axis plays a critical role. nih.govresearchgate.net In pancreatic ductal adenocarcinoma (PDAC), inhibition of the transforming growth factor-beta (TGFβ) pathway can lead to an unintended consequence: cancer-associated fibroblasts (CAFs) are skewed toward an inflammatory phenotype (iCAFs). nih.govresearchgate.net
These iCAFs significantly increase their secretion of autotaxin. nih.gov The resulting paracrine ATX activity elevates local concentrations of LPA, which then acts on tumor cells to activate NF-κB signaling. nih.govresearchgate.net This activation ultimately triggers resistance to the TGFβ inhibitor and chemotherapy. nih.gov This pathway represents a clear mechanism of adaptive resistance driven by the tumor microenvironment. nih.govresearchgate.net
Crucially, this resistance mechanism can be overcome by targeting ATX. The use of an ATX inhibitor, IOA-289 (this compound), was shown to suppress the LPA-induced NF-κB activation in tumor cells. nih.gov This action restored sensitivity to the TGFβ inhibitor (galunisertib) and the chemotherapeutic agent (gemcitabine), highlighting the therapeutic potential of ATX inhibition to counteract adaptive resistance. nih.govresearchgate.net These findings also suggest that circulating ATX levels could serve as a biomarker for predicting the response to therapies that inadvertently activate this resistance pathway. nih.govresearchgate.net
Development of this compound as a Chemical Probe for ATX-LPA Axis Research
A potent and selective inhibitor like this compound is an invaluable tool for dissecting the complex biology of the ATX-LPA signaling axis. nih.gov Chemical probes are essential for validating therapeutic targets and exploring physiological and pathological pathways. The development of this compound (as IOA-289) for preclinical and translational studies has solidified its utility as such a probe. nih.gov
For instance, this compound has been used to investigate the role of ATX in the tumor immune microenvironment. nih.gov Studies in melanoma models revealed that ATX secreted by tumor and stromal cells is chemorepulsive for CD8+ T cells, thereby suppressing their infiltration into the tumor. nih.gov By using this compound (IOA-289) and another inhibitor, PF-8380, researchers could demonstrate that inhibiting ATX activity restored the migration of these crucial immune cells toward melanoma cells. nih.gov This provides direct evidence for the role of the ATX-LPA axis in immune evasion and supports the rationale for combining ATX inhibitors with immunotherapies. nih.govconsensus.app
Furthermore, activity-based probes have been developed to visualize and quantify active ATX in biological samples, which complements the use of small molecule inhibitors like this compound. nih.gov Such probes can be used to monitor target engagement and pharmacodynamic effects in preclinical models, as demonstrated in studies of vascular injury where a fluorescent probe was used to measure ATX activity in carotid arteries. nih.govmdpi.com The availability of potent inhibitors like this compound allows for the functional validation of observations made with these imaging and activity probes.
Unexplored Mechanistic Aspects and Novel Biological Roles of the ATX-LPA Axis
While the role of the ATX-LPA axis in cancer and fibrosis is a major focus, its biological functions are far more extensive, with many aspects remaining underexplored. researchgate.netresearchgate.net Dysregulation of this signaling pathway has been linked to a wide array of conditions, including autoimmune disorders, neurodegenerative diseases, and cardiovascular disorders. researchgate.net
Novel Biological Roles:
Immune Cell Trafficking: Beyond the tumor microenvironment, the ATX-LPA axis is a novel regulator of lymphocyte homing and broader inflammation. nih.gov It influences the migration of various immune cells, including T cells, dendritic cells, and mast cells, suggesting a fundamental role in immune surveillance and inflammatory diseases like rheumatoid arthritis. nih.gov
Vascular Biology and Disease: The axis is implicated in vascular development and pathology. uu.nl Recent work has shown that ATX-LPA signaling promotes the proliferation and migration of vascular smooth muscle cells, contributing to neointimal hyperplasia after vascular injury, a process central to restenosis. mdpi.comnih.gov It also regulates endothelial permeability, a critical factor in cerebral ischemic-reperfusion injury. mdpi.com
Muscular Dystrophies: Emerging evidence points to a role for the ATX-LPA axis in muscle diseases. nih.gov In a mouse model of sarcoglycanopathy, a form of muscular dystrophy, researchers found an early dysregulation of the ATX-LPA axis and the related YAP/TAZ signaling pathway. nih.govresearchgate.net This suggests the axis is involved in the early onset of fibrosis and inflammation that characterizes the disease, presenting a previously unexplored therapeutic angle. nih.govresearchgate.net
These expanding roles highlight the need for further mechanistic studies to understand how the ATX-LPA axis is regulated in different tissues and how it contributes to such a diverse range of pathologies. researchgate.net
Opportunities for Integrated Preclinical Research
The multifaceted nature of the ATX-LPA axis and the availability of potent chemical probes like this compound create significant opportunities for integrated preclinical research. Such research can bridge the gap between basic biological discovery and clinical application.
A key opportunity lies in combination therapies. Based on the mechanistic understanding of adaptive resistance, preclinical models should be designed to test the efficacy of this compound in combination with TGFβ inhibitors in cancers like PDAC. nih.govresearchgate.net Similarly, given the evidence that ATX suppresses T-cell infiltration, combining this compound with immune checkpoint inhibitors is a logical next step for treating immunologically "cold" tumors. nih.govconsensus.app
Furthermore, the unexplored roles of the ATX-LPA axis in other diseases warrant dedicated preclinical investigation. Using this compound in animal models of muscular dystrophy, rheumatoid arthritis, or cardiovascular conditions like restenosis and stroke could validate the axis as a therapeutic target in these contexts. mdpi.commdpi.comnih.gov
Integrated preclinical development programs can provide the necessary infrastructure for these studies, offering a portfolio of refined animal models and translational tools. uq.edu.au This approach would facilitate a systematic evaluation of this compound's therapeutic potential across various diseases, helping to define the optimal clinical path for this and other ATX inhibitors. By exploring novel combinations and disease contexts, future research can fully unlock the therapeutic value of targeting the ATX-LPA axis.
常见问题
Q. How to design long-term stability studies for this compound formulations?
- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) per ICH Q1A guidelines. Monitor degradation products via UPLC-PDA and assess pharmacopeial compliance (e.g., USP <621>). For lyophilized formulations, evaluate reconstitution stability under clinical storage conditions .
Data Presentation Guidelines
- Tables : Include mean ± SEM, statistical thresholds (α = 0.05), and exact p-values (avoid "NS" or asterisks-only notation) .
- Figures : Use color-blind-friendly palettes (e.g., viridis) and annotate significance bars directly on graphs. Provide raw data in supplemental repositories (Zenodo, Figshare) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
